N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
The compound N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a 1-methyl-2-oxo-tetrahydroquinoline core linked to a 2,3-dihydrobenzo[b][1,4]dioxine moiety via a sulfonamide bridge. This structure combines two heterocyclic systems, which are often exploited in medicinal chemistry for their bioactivity, particularly in targeting enzymes or receptors involved in diseases such as cancer or viral infections .
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-20-15-5-3-13(10-12(15)2-7-18(20)21)19-26(22,23)14-4-6-16-17(11-14)25-9-8-24-16/h3-6,10-11,19H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMJAQOWZYBZPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the PYR/PYL family of ABA receptors . These receptors play a crucial role in the plant’s response to drought and other abiotic stresses.
Mode of Action
The compound acts as an ABA-mimicking ligand , binding directly to the PYR/PYL family of ABA receptors. This binding results in the inhibition of type 2C phosphatases (PP2C) and the activation of downstream ABA signaling.
Biochemical Pathways
The affected pathway is the ABA signaling pathway . The compound’s interaction with the ABA receptors leads to the inhibition of PP2C, which in turn activates the downstream ABA signaling. This signaling pathway plays a crucial role in the plant’s response to drought and other abiotic stresses.
Pharmacokinetics
It is known that the compound is a potent activator of multiple aba receptors, suggesting that it has good bioavailability.
Result of Action
The molecular effect of the compound’s action is the activation of the ABA signaling pathway, leading to a decrease in water loss and an increase in drought resistance in plants. On a cellular level, the compound’s action results in changes in gene expression that are highly similar to those induced by ABA.
Action Environment
Environmental factors such as drought and other abiotic stresses can influence the compound’s action, efficacy, and stability. For instance, under drought conditions, the compound’s action can help the plant conserve water and resist the stress.
Biochemical Analysis
Biochemical Properties
This compound interacts with the PYR/PYL family of ABA receptors, resulting in inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling. The nature of these interactions involves a gate-latch-lock interacting network.
Cellular Effects
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has been shown to activate a gene network in Arabidopsis that is highly similar to that induced by ABA. This includes effects on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₂O₃S |
| Molecular Weight | 344.44 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- DNA Intercalation : The quinoline moiety can intercalate into DNA strands, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to inhibit key enzymes involved in metabolic pathways.
- Apoptotic Pathways : Research indicates that derivatives of this compound can induce apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound exhibits significant anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). For example, a derivative achieved an IC50 value of 1.2 µM against MCF-7 cells .
- Mechanisms of Action :
Antimicrobial Activity
Some studies have also explored the antimicrobial properties of related compounds within the same chemical class:
- Broad-Spectrum Activity : Compounds with similar structures have shown efficacy against various bacterial strains and fungi.
Study 1: Anticancer Efficacy
In a study focusing on the synthesis and biological evaluation of quinoline derivatives, it was found that certain modifications to the structure significantly enhanced anticancer properties. The most active derivative exhibited promising results in terms of cell viability reduction and apoptosis induction in vitro .
Study 2: Enzyme Interaction
Another investigation detailed how the sulfonamide group interacts with specific enzymes involved in cancer metabolism. The inhibition of these enzymes was linked to reduced tumor growth in xenograft models .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity and Activity
The position and nature of substituents on the tetrahydroquinoline and benzodioxine rings critically influence reactivity and biological activity. For example:
- Aryl/heteroaryl substituents: Derivatives with aryl groups at the 6-position of tetrahydroquinoline sulfonamides (e.g., compounds 47 and 48 in Table 3 of ) exhibit reduced reactivity compared to alkyl-substituted analogs. The target compound’s 1-methyl group likely enhances synthetic accessibility and metabolic stability relative to bulkier aryl groups .
- Methoxyethyl vs. methyl groups: The compound N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide () features a methoxyethyl substituent instead of a methyl group. This modification increases molecular weight (404.5 vs. ~391 for the target, estimated) and may alter solubility or target engagement .
Influence of Core Heterocyclic Modifications
- Benzodioxine vs. pyridazinone cores: The compound N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide () replaces the tetrahydroquinoline with a pyridazinone ring. This introduces additional hydrogen-bonding sites and increases molecular weight (443.5 vs.
- Spiro-annulated systems : Compound 4f () incorporates a spiro-annulated cyclooctane ring, resulting in a complex architecture with a melting point of 191–193°C. Such modifications may hinder synthetic accessibility (yield: 36–61%) compared to the target compound’s simpler scaffold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
